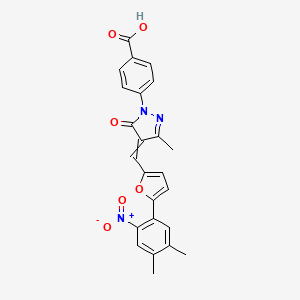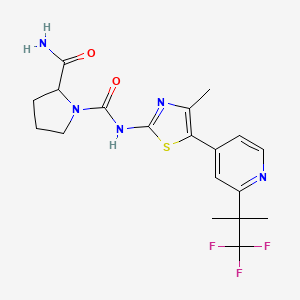![molecular formula C11H13BrN2O2 B8037933 Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B8037933.png)
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core. This structure is notable for its presence in various pharmacologically active molecules, making it a significant target in medicinal chemistry. The compound’s unique arrangement of nitrogen atoms within the ring system contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide typically involves the cyclization of 2-aminopyridine derivatives with α-bromoesters. A common method includes the condensation of 2-aminopyridine with ethyl bromoacetate under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction is often carried out in solvents such as ethanol or acetonitrile, with bases like sodium hydroxide or potassium carbonate to facilitate the cyclization.
Industrial Production Methods: Industrial production of this compound may employ continuous flow reactors to enhance yield and efficiency. The use of metal catalysts, such as palladium or copper, can also be integrated into the process to improve reaction rates and selectivity . Additionally, green chemistry approaches, such as aqueous-phase reactions and solvent-free conditions, are being explored to minimize environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the imidazo[1,2-a]pyridine ring can lead to partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Hydrogenated imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine esters.
科学研究应用
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The biological activity of ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed pharmacological effects .
相似化合物的比较
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide can be compared to other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A well-known sedative-hypnotic used for the treatment of insomnia.
Rifaximin: An antibiotic used to treat gastrointestinal infections.
Zolimidine: An anti-ulcer agent.
Uniqueness: The unique structural features of this compound, such as the presence of the ethyl ester group and the specific substitution pattern on the imidazo[1,2-a]pyridine ring, contribute to its distinct chemical reactivity and biological activity .
属性
IUPAC Name |
ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.BrH/c1-3-15-11(14)9-7-13-6-8(2)4-5-10(13)12-9;/h4-7H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDKTPCYCDHACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
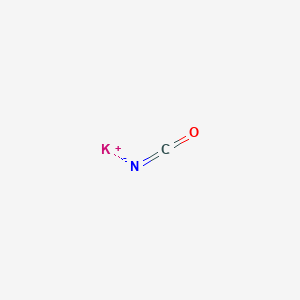
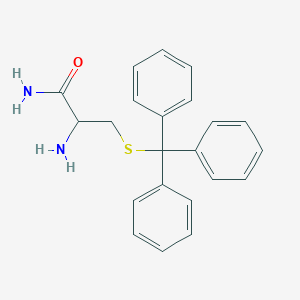



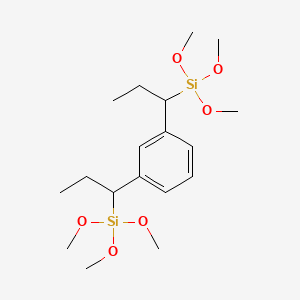

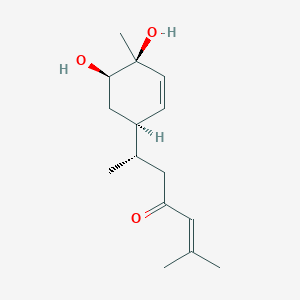
![(4aR,7aS)-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide hydrochloride](/img/structure/B8037907.png)
![Acetic acid;[4-(5-amino-3-oxo-1,2-oxazole-2-carbonyl)phenyl] acetate](/img/structure/B8037915.png)
![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine;dihydrochloride](/img/structure/B8037922.png)
![3-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B8037940.png)
